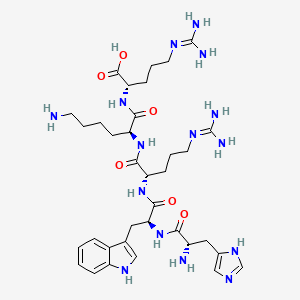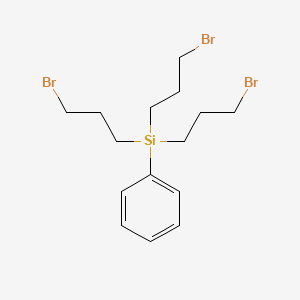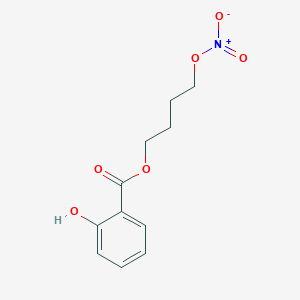![molecular formula C20H19NO2 B14257614 4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol CAS No. 266001-57-4](/img/structure/B14257614.png)
4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol is a chemical compound with the molecular formula C20H19NO2. It is a derivative of diphenol and contains an aminophenyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol typically involves the reaction of 4-aminophenyl with 4,4’-dihydroxybenzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic or aminophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like methanol or chloroform, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets and pathways. The aminophenyl group allows it to form hydrogen bonds and other interactions with biomolecules, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Ethylidenebisphenol: A similar compound with a different substituent group.
Bisphenol A: Another diphenol derivative with different chemical properties and applications.
Bisphenol F: A related compound with variations in its molecular structure.
Properties
CAS No. |
266001-57-4 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-1-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C20H19NO2/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,22-23H,21H2,1H3 |
InChI Key |
NKBHEORYXOLTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)

![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)


